molecular formula C20H27FN2O B268141 N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine

N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine

Cat. No. B268141
M. Wt: 330.4 g/mol
InChI Key: JCJYWCRHKLEELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine, also known as FBAE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine acts as a selective antagonist of the α2A-adrenoceptor, which is involved in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release. By blocking the α2A-adrenoceptor, N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine can modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine can modulate various physiological processes, including blood pressure, heart rate, and neurotransmitter release. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine is its high selectivity for the α2A-adrenoceptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine. One area of interest is the development of new drugs based on N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Another potential direction is the study of the role of the α2A-adrenoceptor in various physiological processes, using N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine as a tool. Finally, further research is needed to explore the potential limitations of N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine and to develop new methods for synthesizing and working with this compound.

Synthesis Methods

N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine can be synthesized through a multistep process that involves the reaction of 4-fluorobenzyl alcohol with 3-bromobenzaldehyde, followed by the reaction of the resulting compound with diethylamine. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.

properties

Product Name

N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine

Molecular Formula

C20H27FN2O

Molecular Weight

330.4 g/mol

IUPAC Name

N//',N//'-diethyl-N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C20H27FN2O/c1-3-23(4-2)13-12-22-15-18-6-5-7-20(14-18)24-16-17-8-10-19(21)11-9-17/h5-11,14,22H,3-4,12-13,15-16H2,1-2H3

InChI Key

JCJYWCRHKLEELX-UHFFFAOYSA-N

SMILES

CCN(CC)CCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Canonical SMILES

CCN(CC)CCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Origin of Product

United States

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